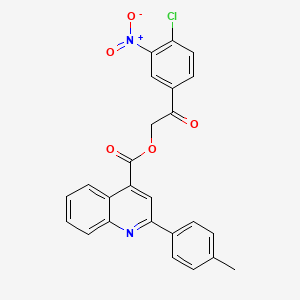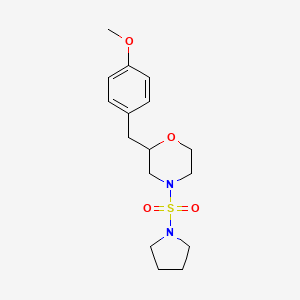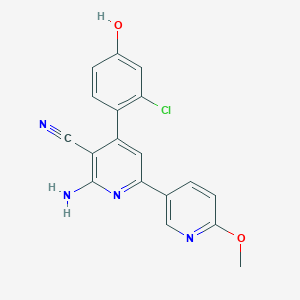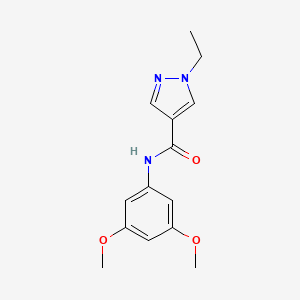
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylates family. This compound has gained attention in scientific research due to its potential use in medicinal chemistry.
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins, such as protein tyrosine phosphatase 1B and topoisomerase II.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it has been found to regulate glucose metabolism by inhibiting protein tyrosine phosphatase 1B, which leads to increased insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate in lab experiments is its potential use in medicinal chemistry. Its ability to inhibit the proliferation of cancer cells and regulate glucose metabolism makes it a promising candidate for drug development. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage.
未来方向
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and metabolic disorders. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Furthermore, its potential toxicity and safety profile should be investigated to determine its suitability for clinical use.
合成方法
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate can be achieved by reacting 4-chloro-3-nitrobenzaldehyde with 4-methylphenylhydrazine in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with ethyl 2-oxoacetate and quinoline-4-carboxylic acid in the presence of a base to yield the desired compound.
科学研究应用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated for its antibacterial and antifungal properties. Moreover, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity.
属性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-6-8-16(9-7-15)22-13-19(18-4-2-3-5-21(18)27-22)25(30)33-14-24(29)17-10-11-20(26)23(12-17)28(31)32/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZFCITGZTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-{1-[2-(phenylethynyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5967115.png)
![9-(3-methoxyphenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5967124.png)
![3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5967125.png)
![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![2-{1-(2-fluorobenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967200.png)